molecular formula C5H12ClN3 B6208314 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride CAS No. 2703775-10-2

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6208314
CAS No.: 2703775-10-2
M. Wt: 149.6
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Description

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of diazirines. Diazirines are known for their ability to form highly reactive carbenes upon exposure to UV light, making them valuable tools in photochemistry and photobiology. This compound is often used in scientific research for its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of an appropriate diazirine precursor with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride involves the generation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, allowing for the covalent modification of target molecules. This property makes the compound valuable for studying molecular interactions and reaction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains a butynyl group, offering different reactivity and applications.

    2-(3-(trifluoromethyl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride: Features a trifluoromethyl group, providing unique chemical properties .

Uniqueness

2-(3-ethyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is unique due to its ethyl group, which influences its reactivity and interaction with other molecules. This makes it particularly useful in specific photochemical and photobiological applications.

Properties

CAS No.

2703775-10-2

Molecular Formula

C5H12ClN3

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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